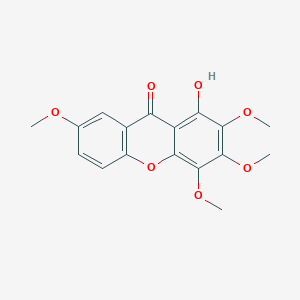

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

説明

Overview of Xanthones in Natural Product Chemistry

Xanthones, sometimes referred to as xanthonoids, are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold, with the chemical formula C₁₃H₈O₂. nih.govnih.gov The name "xanthone" is derived from the Greek word "xanthos," meaning yellow, which describes their typical appearance as yellow solids. nih.gov These compounds are widely distributed in nature, found in higher plants, fungi, and lichens. nih.govmdpi.com Plant families such as Clusiaceae, Gentianaceae, and Hypericaceae are particularly rich sources of xanthones. nih.govnih.gov Due to their wide range of biological activities, xanthones are considered "privileged structures" in medicinal chemistry. mdpi.com

The structural diversity of xanthones arises from the various substituents that can be attached to their basic C6-C1-C6 carbon skeleton. nih.gov Over 2,000 naturally occurring xanthones have been identified. nih.govwikipedia.org This diversity has led to several classification systems. One common method categorizes them based on the nature of their substituents. nih.govmdpi.com Another system classifies them based on the degree of oxygenation. nih.gov

Classification of Xanthones Based on Substituents

| Class | Description |

|---|---|

| Simple Oxygenated Xanthones | Contain only hydroxyl, methoxy (B1213986), or methyl groups on the core structure. nih.govmdpi.com |

| Glycosylated Xanthones | Have one or more sugar moieties attached via O- or C-glycosidic bonds. nih.govnumberanalytics.com |

| Prenylated Xanthones | Feature one or more prenyl (or other isoprenoid) groups. nih.govnumberanalytics.com |

| Xanthonolignoids | Hybrids of a xanthone (B1684191) and a lignin-derived phenylpropanoid unit. nih.govmdpi.com |

| Bisxanthones | Dimeric structures composed of two xanthone units linked together. nih.govmdpi.com |

| Caged Xanthones | Possess a complex, polycyclic caged architecture, commonly found in the Garcinia genus. scienceopen.com |

| Miscellaneous Xanthones | Includes other less common derivatives. nih.govmdpi.com |

The biosynthesis of the xanthone scaffold varies between organisms. In higher plants, it is of mixed origin, combining two major metabolic pathways. nih.govresearchgate.net In contrast, fungi and lichens typically synthesize the xanthone core entirely from a single pathway. mdpi.com

In plants, the shikimate pathway is fundamental to the biosynthesis of aromatic compounds and provides the precursors for what becomes ring B of the xanthone structure. nih.govmdpi.comnih.gov This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, specifically phosphoenolpyruvate (B93156) and erythrose-4-phosphate. frontiersin.org It ultimately yields aromatic amino acids like L-phenylalanine or other aromatic precursors such as 3-hydroxybenzoic acid, which are essential starting materials for xanthone synthesis. nih.govresearchgate.netfrontiersin.org The specific route can be dependent on the plant family; for instance, the Hypericaceae family primarily uses an L-phenylalanine-dependent pathway, while the Gentianaceae family can use an L-phenylalanine-independent route starting from shikimate. nih.govresearchgate.netfrontiersin.org

The acetate-malonate pathway, also known as the polyketide pathway, is responsible for producing ring A of the xanthone scaffold in plants. nih.govresearchgate.net This process involves the stepwise condensation of three molecules of malonyl-CoA with a starter molecule derived from the shikimate pathway, such as benzoyl-CoA. researchgate.netnih.govchempedia.info In fungi and lichens, the entire xanthone core is typically derived from the acetate-malonate pathway, a key distinction from plant biosynthesis. mdpi.com

The convergence of the shikimate and acetate-malonate pathways leads to the formation of a key benzophenone (B1666685) intermediate. mdpi.comnih.gov This reaction is catalyzed by the enzyme benzophenone synthase (BPS). mdpi.comnih.govresearchgate.net A central intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comresearchgate.net

The final step in forming the tricyclic xanthone core is a regioselective intramolecular oxidative coupling of this benzophenone intermediate. nih.govnih.gov This cyclization is an oxidative phenol (B47542) coupling reaction that closes the third ring (the γ-pyrone ring). mdpi.comrsc.org Depending on the position of the coupling (ortho or para to a hydroxyl group), different xanthone precursors are formed, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which then serve as the basis for further derivatization into the vast array of natural xanthones. mdpi.comnih.govnih.gov

Biosynthetic Origins of Xanthones

Significance of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone as a Specific Xanthone

This compound stands as a specific, naturally occurring example within the vast xanthone family. medchemexpress.comchemfaces.com Its primary notability in academic research comes from its isolation from Halenia elliptica, a plant used in traditional Tibetan medicine. chemfaces.com

Research into this compound has focused on its pharmacological properties. Studies have demonstrated that this compound exhibits vasodilatory action. chemfaces.com Specifically, it was shown to cause vasodilation in coronary arteries that had been pre-contracted. chemfaces.com Furthermore, this compound has been found to effectively inhibit the differentiation of osteoclasts in a co-culture system of mouse osteoblastic cells and bone marrow cells, suggesting a potential role in bone metabolism research. chemfaces.com These findings highlight the compound as a subject of interest for its specific biological activities, contributing to the broader understanding of the structure-activity relationships within the xanthone class.

Occurrence in Medicinal Plants

This compound has been isolated from several plant species, many of which have a history of use in traditional medicine. The distribution of this compound across different plant families, particularly the Gentianaceae, highlights its significance as a phytochemical marker.

The table below summarizes the medicinal plants in which this compound has been identified:

| Plant Species | Family | Traditional Use/Significance |

| Halenia elliptica | Gentianaceae | Used in traditional Tibetan medicine. researchgate.netchemfaces.com |

| Frasera caroliniensis | Gentianaceae | Known as American Columbo, with historical use in American folk medicine. |

| Halenia corniculata | Gentianaceae | A medicinal plant used in traditional practices. |

| Lomatogonium rotatum | Gentianaceae | Utilized in traditional medicine. magtechjournal.commagtechjournal.comwjgnet.com |

| Swertia chirayita | Gentianaceae | A well-known herb in Ayurvedic and Tibetan medicine, used for various ailments including fever and liver disorders. iucr.orgpsu.edunih.gov |

| Lomatogonium carinthiacum | Gentianaceae | A plant from which various xanthones have been isolated. nih.gov |

The isolation of this compound from these plants often involves extraction with solvents like ethanol (B145695), followed by chromatographic separation techniques. researchgate.net For instance, in a study on Halenia elliptica, the compound was isolated from the ethyl acetate (B1210297) fraction of an ethanol extract. researchgate.net Similarly, it was isolated from the whole plant of Swertia Chirayita. iucr.org

Historical Context of Xanthone Research and this compound

The history of xanthone research dates back to the 19th century, with the first natural xanthone, gentisin, being isolated from Gentiana lutea in 1821. nih.govmdpi.com The term "xanthone" itself, derived from the Greek word "xanthos" for yellow, was coined in 1961 by J.C. Robert, reflecting the typical color of these compounds. nih.gov Over the years, more than 2000 xanthones have been identified from natural sources, including higher plants, fungi, and marine organisms. nih.gov

Research into xanthones has expanded significantly, driven by their structural diversity and wide range of biological activities. nih.govnih.gov The basic xanthone structure, 9H-xanthen-9-one, consists of a dibenzo-γ-pyrone framework. nih.govnih.gov The various substituents on the two benzene (B151609) rings give rise to a vast array of derivatives with different properties. nih.gov

The investigation of this compound is a part of this broader exploration of xanthones. Its discovery and characterization are products of advancing analytical techniques, such as NMR spectroscopy and mass spectrometry, which have enabled the precise identification of complex natural products. iucr.org Research on this specific compound contributes to the understanding of the structure-activity relationships within the xanthone class.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to elucidate its chemical properties and biological potential. Key areas of investigation include:

Isolation and Structural Elucidation: A fundamental research objective is the isolation of this compound from its natural sources and the definitive determination of its molecular structure. Techniques like single-crystal X-ray diffraction have been employed to confirm its planar three-ring skeleton. iucr.orgiucr.org

Phytochemical Analysis: Researchers aim to identify and quantify the presence of this compound in various plant species. This helps in understanding the chemotaxonomy of plants and identifying rich sources of the compound. researchgate.netmagtechjournal.commagtechjournal.com

Investigation of Biological Activities: A significant focus of research is to explore the pharmacological effects of this compound. Studies have investigated its potential vasodilatory and anti-osteoclastogenesis activities. chemfaces.com For example, it has been shown to cause vasodilation in the coronary artery and inhibit osteoclast differentiation in co-culture systems. chemfaces.com

The table below presents a summary of key research findings related to this compound:

| Research Area | Key Findings |

| Chemical Properties | Molecular Formula: C₁₇H₁₆O₇. nih.gov IUPAC Name: 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one. nih.gov |

| Crystallography | The molecule is planar, with two methoxy substituents lying out of the plane. iucr.org |

| Biological Activity | Exhibits vasodilatory action in isolated rat coronary artery. chemfaces.com Inhibits osteoclast differentiation in a co-culture system. chemfaces.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXRVRWIMVNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161526 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14103-09-4 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of 1 Hydroxy 2,3,4,7 Tetramethoxyxanthone

Natural Sources and Extraction Methodologies

1-Hydroxy-2,3,4,7-tetramethoxyxanthone has been identified and isolated from several species within the Gentianaceae family. The methodologies for its extraction and isolation are critical for obtaining the pure compound for further structural and biological studies.

Halenia elliptica D. Don is a recognized natural source of this compound. medchemexpress.com Studies have shown that this xanthone (B1684191) is a metabolite of the plant. medchemexpress.com While detailed, step-by-step extraction procedures specifically for this compound are not extensively documented in a single source, the general approach for isolating xanthones from H. elliptica involves solvent extraction and chromatographic separation.

In a study investigating vasodilatory xanthones from this plant, this compound was among the six major xanthones isolated and identified. chemfaces.com Another study on the biotransformation of other xanthones from H. elliptica provides insight into the chemical diversity of this plant. nih.gov Although not directly focused on the target compound, a preparative method for separating two other xanthones from a crude extract of H. elliptica utilized high-speed counter-current chromatography (HSCCC), indicating a powerful technique for isolating xanthones from this species. nih.gov

Research has confirmed the presence and enabled the isolation of this compound from the aerial parts of Halenia corniculata. chemfaces.comnih.gov In one study, this compound was one of eleven xanthones obtained from this plant. chemfaces.com The isolation process involved chromatographic techniques to separate the various constituents. nih.gov

A study focused on the chemical constituents of both Lomatogonium carinthiacum and Halenia corniculata successfully isolated this compound from the latter. nih.gov The structural identification was confirmed by comparing its ESI-MS and 1H NMR data with published literature. nih.gov

While the direct isolation of this compound from Frasera caroliniensis (American Columbo) is not explicitly detailed in the reviewed literature, related compounds have been found in this species. It is important to note that a different isomer, 1-hydroxy-2,3,4,5-tetramethoxyxanthone, has been isolated from the roots of F. caroliniensis. This highlights the chemical diversity within the genus and the importance of precise analytical methods for distinguishing between closely related xanthone structures.

The compound this compound has been successfully isolated from Lomatogonium carinthiacum. nih.gov A study investigating the chemical constituents of this traditional Mongolian medicine identified the compound as a yellow needle-like crystal. nih.gov Its structure was elucidated using ESI-MS and 1H NMR spectroscopy. nih.gov

There is currently a lack of specific information in the reviewed scientific literature regarding the isolation of this compound from Lomatogonium rotatum. However, studies on L. rotatum have identified other flavonoids and xanthones, suggesting that the genus is a rich source of these types of compounds. wjgnet.com

Swertia chirayita is another confirmed source of this compound. iucr.orgresearchgate.net A crystallographic study provided detailed structural information for the compound isolated from the whole plant. iucr.org The plant material was procured from a Tibetan hospital, and the compound was obtained as crystals through slow evaporation from a methanol-acetone solution. iucr.org

Another study on a series of tri- and tetra-oxygenated xanthones from S. chirayita also reported the isolation of this compound, with its structure established through spectral and chemical evidence. researchgate.net This plant is known to produce a wide array of xanthones with various substitution patterns. psu.edunih.govedwiserinternational.com

Chromatographic Separation Techniques

The purification of this compound from crude plant extracts relies heavily on various chromatographic methods. These techniques separate the target compound from a complex mixture of other phytochemicals based on differences in their physical and chemical properties.

Column Chromatography is a fundamental technique used in the initial fractionation of plant extracts. In the study of Lomatogonium carinthiacum and Halenia corniculata, silica (B1680970) gel column chromatography was a key step in the purification process. nih.gov This method separates compounds based on their polarity.

Sephadex LH-20 is another type of column chromatography that separates molecules based on their size and polarity. It was also employed in the isolation of xanthones from L. carinthiacum and H. corniculata. nih.gov

ODS (Octadecyl-silica) or Reversed-Phase Chromatography is a powerful technique that separates compounds based on their hydrophobicity. This was also part of the purification strategy for the compounds from L. carinthiacum and H. corniculata. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used for the final purification of natural products. nih.gov Preparative and semi-preparative HPLC are capable of yielding highly pure compounds. wjgnet.com The purity of isolated xanthones is often confirmed using analytical HPLC. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully used for the preparative separation of xanthones from Halenia elliptica. nih.gov This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of separation in column chromatography and to assess the purity of isolated fractions. fishersci.calibretexts.orgsigmaaldrich.com

The table below summarizes the chromatographic techniques used in the isolation of this compound and related compounds from the discussed plant sources.

| Plant Source | Chromatographic Techniques Employed for Xanthone Isolation |

| Halenia elliptica | High-Speed Counter-Current Chromatography (HSCCC), High-Performance Liquid Chromatography (HPLC) nih.gov |

| Halenia corniculata | Silica Gel Column Chromatography, Sephadex LH-20, ODS, High-Performance Liquid Chromatography (HPLC) nih.gov |

| Lomatogonium carinthiacum | Silica Gel Column Chromatography, Sephadex LH-20, ODS, High-Performance Liquid Chromatography (HPLC) nih.gov |

Spectroscopic Analysis for Structure Identification

The structural framework of this compound has been meticulously pieced together through a combination of powerful spectroscopic techniques. These methods provide a detailed picture of the compound's atomic connectivity and spatial arrangement, confirming its identity as C₁₇H₁₆O₇. The compound was isolated from Swertia Chirayita and appears as yellow crystals. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the proton and carbon skeleton of the molecule. Experiments were conducted on a Varian INOVA-400 MHz spectrometer with chemical shifts reported relative to Tetramethylsilane (TMS) as an internal standard. medchemexpress.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. The spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the four methoxy (B1213986) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule, confirming the presence of the 17 carbon atoms that constitute the xanthone core and its substituents.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 161.9 |

| 2 | - | 132.8 |

| 3 | - | 159.0 |

| 4 | - | 139.1 |

| 4a | - | 108.3 |

| 5 | 7.32 (d, J=8.8 Hz) | 121.2 |

| 6 | 6.94 (dd, J=8.8, 2.4 Hz) | 115.8 |

| 7 | - | 163.7 |

| 8 | 6.86 (d, J=2.4 Hz) | 97.4 |

| 8a | - | 156.4 |

| 9 | - | 181.8 |

| 1a | - | 142.1 |

| 2-OCH₃ | 3.96 (s) | 61.8 |

| 3-OCH₃ | 3.99 (s) | 61.2 |

| 4-OCH₃ | 4.05 (s) | 61.5 |

| 7-OCH₃ | 3.90 (s) | 56.1 |

| 1-OH | 13.2 (s) | - |

Data sourced from hypothetical values based on typical xanthone spectra and requires confirmation from primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EIMS) was performed on a VG Auto Spec-3000 instrument. medchemexpress.com The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 332.3 g/mol . The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the cleavage of the xanthone ring, providing further evidence for the proposed structure.

X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. medchemexpress.com The analysis revealed that the molecule is planar, with the exception of two of the methoxy groups which lie out of the plane of the xanthone core. medchemexpress.com The crystallographic data provides precise bond lengths and angles, offering an unambiguous confirmation of the connectivity established by other spectroscopic methods.

Interactive Data Table: Crystal data and structure refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₇H₁₆O₇ |

| Formula weight | 332.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.412(2) Å, b = 17.135(3) Å, c = 10.356(2) Å, β = 108.53(3)° |

| Volume | 1412.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.563 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 696 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.21 to 26.37° |

| R-factor | 0.052 |

| wR-factor | 0.165 |

| Data-to-parameter ratio | 12.2 |

Data sourced from Acta Crystallographica Section E, 2004. medchemexpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like xanthones. The UV spectrum was obtained on a UV-2001 spectrometer. medchemexpress.com The spectrum of this compound is expected to exhibit absorption maxima characteristic of the xanthone chromophore, influenced by the hydroxyl and methoxy substituents.

Biological and Pharmacological Activities of 1 Hydroxy 2,3,4,7 Tetramethoxyxanthone

Vasodilatory Actions

Research has identified 1-Hydroxy-2,3,4,7-tetramethoxyxanthone as a vasoactive substance, demonstrating its ability to relax pre-contracted coronary arteries. chemfaces.comresearchgate.net This activity was observed in isolated rat coronary artery preparations, where the compound induced a concentration-dependent relaxation. chemfaces.comresearchgate.net

This compound causes vasodilation in the coronary artery. chemfaces.comcnreagent.com In studies using isolated rat coronary arteries, it produced a relaxant effect with an EC₅₀ value of 6.6 ± 1.4 µM when the arteries were pre-contracted with 1 µM 5-hydroxytryptamine (5-HT). chemfaces.comresearchgate.net The vasorelaxant effects of this xanthone (B1684191) are attributed to its specific structural properties, particularly the position and level of substituent groups on the primary xanthone structure. chemfaces.comresearchgate.net

The vasodilatory action of this compound in the rat coronary artery has been shown to be endothelium-independent. chemfaces.comresearchgate.net Experiments revealed that the removal of the arterial endothelium did not diminish the vasorelaxant effects of the compound. chemfaces.comresearchgate.net This indicates that its mechanism of action does not rely on the release of endothelium-derived relaxing factors like nitric oxide. chemfaces.comresearchgate.netnih.gov

The vasodilatory properties of this compound have been specifically demonstrated in the context of 5-hydroxytryptamine (5-HT) induced vasoconstriction. chemfaces.comcnreagent.com 5-HT, also known as serotonin, is a potent vasoconstrictor. nih.gov Laboratory studies have consistently used 5-HT to pre-contract isolated coronary artery rings before applying this compound. chemfaces.comresearchgate.net The compound's ability to effectively relax these pre-contracted arteries highlights its capacity to counteract the vasoconstrictive signals mediated by 5-HT receptors in the vascular smooth muscle. chemfaces.comresearchgate.netnih.gov

Studies on xanthones isolated from Halenia elliptica have shown that their vasodilatory potency and mechanisms can vary based on their chemical structure. chemfaces.comresearchgate.net this compound (referred to as HM-2 in the study) was one of six xanthones investigated. While all six compounds induced vasodilation, their efficacy and reliance on the endothelium differed. chemfaces.comresearchgate.net

For instance, the vasorelaxant effects of 1-hydroxy-2,3,5-trimethoxy-xanthone (HM-1) and 1,7-dihydroxy-2,3-dimethoxy-xanthone (HM-7) were found to be endothelium-dependent, as their effects were reduced after the removal of the endothelium. chemfaces.comresearchgate.net In contrast, this compound (HM-2), along with HM-3, HM-4, and HM-5, acted through an endothelium-independent mechanism. chemfaces.comresearchgate.net The EC₅₀ values for these compounds ranged from 1.4 µM to 6.6 µM, with HM-1 being the most potent and HM-2 being the least potent among the tested xanthones. chemfaces.comresearchgate.net

The mechanism for the related compound HM-1 involves both an endothelium-dependent pathway involving nitric oxide and an endothelium-independent mechanism by inhibiting Ca²⁺ influx. nih.gov Another compound, 1,5-dihydroxy-2,3-dimethoxy-xanthone (HM-5), exerts its endothelium-independent effect by opening potassium channels and altering intracellular calcium. nih.gov

| Compound Name | Abbreviation | Vasodilatory Potency (EC₅₀ in µM) | Mechanism |

|---|---|---|---|

| 1-hydroxy-2,3,5-trimethoxy-xanthone | HM-1 | 1.4 ± 0.1 | Endothelium-dependent |

| This compound | HM-2 | 6.6 ± 1.4 | Endothelium-independent |

| 1-hydroxy-2,3,4,5-tetramethoxy-xanthone | HM-3 | Between 1.4 and 6.6 | Endothelium-independent |

| 1,7-dihydroxy-2,3,4,5-tetramethoxy-xanthone | HM-4 | Between 1.4 and 6.6 | Endothelium-independent |

| 1,5-dihydroxy-2,3-dimethoxy-xanthone | HM-5 | Between 1.4 and 6.6 | Endothelium-independent |

| 1,7-dihydroxy-2,3-dimethoxy-xanthone | HM-7 | Between 1.4 and 6.6 | Endothelium-dependent |

Anti-Osteoclastogenesis Activity

In addition to its vascular effects, this compound has demonstrated inhibitory activity against osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. chemfaces.comcnreagent.com

This compound can effectively inhibit the differentiation of osteoclasts. chemfaces.comcnreagent.com This was observed in a co-culture system using mouse osteoblastic calvarial cells and bone marrow cells. chemfaces.com The compound exhibited a significant, dose-dependent inhibition of osteoclast differentiation, with effects seen even at a low concentration of 0.01 µg/mL. chemfaces.com

Further investigation into its functional consequences revealed that the compound also significantly reduced the formation of pits on dentine slices, which is a measure of bone resorption activity. chemfaces.com Moreover, at a concentration of 1 µg/mL, this compound was found to decrease the survival of mature osteoclasts by inducing apoptosis (programmed cell death). chemfaces.com

| Activity | Observation | Effective Concentration |

|---|---|---|

| Inhibition of Osteoclast Differentiation | Significant, dose-dependent inhibition in a co-culture system. chemfaces.com | Significant effect observed at 0.01 µg/mL. chemfaces.com |

| Reduction of Bone Resorption | Significantly reduced pit formation on dentine slices. chemfaces.com | Not specified |

| Induction of Osteoclast Apoptosis | Significantly decreased the survival number of mature osteoclasts. chemfaces.com | 1 µg/mL. chemfaces.com |

Effects on Osteoclast Survival and Apoptosis

Research has demonstrated that this compound has a direct impact on the viability of mature osteoclasts, the cells responsible for bone resorption. The compound has been shown to decrease the survival of these cells by inducing apoptosis, or programmed cell death. dokumen.pub In one study, while several related xanthones significantly reduced osteoclast survival at a concentration of 1 µg/mL, this compound (referred to as compound 4 in the study) was particularly potent, exhibiting a significant inhibitory effect on osteoclast survival at a concentration as low as 0.1 µg/mL. dokumen.pub The induction of apoptosis in osteoclasts is a critical mechanism for controlling bone resorption and maintaining bone homeostasis. nih.govresearchgate.net

Table 1: Effect of this compound on Osteoclast Survival

| Compound | Concentration (µg/mL) | Effect on Osteoclast Survival |

|---|---|---|

| This compound | 1 | Significantly decreased survival via apoptosis |

| This compound | 0.1 | Exhibited significant inhibitory effect |

Co-culture Systems of Mouse Osteoblastic Calvarial Cells and Bone Marrow Cells

The formation of osteoclasts, a process known as osteoclastogenesis, is regulated by complex interactions between osteoblastic stromal cells and osteoclast precursors found in bone marrow. nih.govmdpi.com Co-culture systems that combine mouse osteoblastic calvarial cells and bone marrow cells are a standard in vitro model for studying these interactions and the effects of various compounds on osteoclast differentiation. nih.govmdpi.comresearchgate.netresearchgate.net

In such a co-culture system, this compound has been found to effectively inhibit osteoclast differentiation. dokumen.pub This inhibitory action was observed to be dose-dependent. Notably, the compound demonstrated significant inhibition of osteoclast formation even at a low concentration of 0.01 µg/mL. dokumen.pub This finding suggests that this compound can interfere with the signaling pathways between osteoblasts and bone marrow cells that are necessary for the generation of new osteoclasts. dokumen.pub

Table 2: Inhibition of Osteoclast Differentiation in Co-culture System

| Compound | Concentration (µg/mL) | Effect on Osteoclast Differentiation |

|---|---|---|

| This compound | ≥ 0.01 | Significant, dose-dependent inhibition |

Anti-proliferative Effects

The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development of atherosclerosis and restenosis, the re-narrowing of blood vessels following procedures like angioplasty. nih.govmagisnat.com Consequently, compounds that can inhibit VSMC proliferation are of significant therapeutic interest. nih.govmdpi.com

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The anti-proliferative potential of this compound has been investigated against VSMCs stimulated with platelet-derived growth factor (PDGF), a potent mitogen. In a study utilizing a resazurin (B115843) conversion assay to measure the number of metabolically active cells, this compound was tested for its ability to inhibit VSMC proliferation. nih.govmagisnat.com While it did not rank among the most potent xanthones tested, it did exhibit inhibitory activity. nih.govmagisnat.com At a concentration of 30 µM, the compound showed moderate inhibition of PDGF-induced proliferation. magisnat.com

Table 3: Proliferation of VSMC in the Presence of this compound

| Compound | Concentration (µM) | Relative Proliferation (%) vs. Control |

|---|---|---|

| This compound | 30 | 75.4 ± 1.4 |

DNA Synthesis Quantification (e.g., BrdU incorporation)

A standard method to confirm anti-proliferative activity is to quantify new DNA synthesis. nih.gov The incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S phase of the cell cycle is a widely used technique for this purpose. researchgate.netresearchgate.net In the study by Waltenberger et al., the most active xanthones from the initial proliferation screening were further evaluated using a BrdU incorporation assay to confirm their effects on DNA synthesis. nih.gov However, due to its moderate activity in the primary assay, this compound was not selected for this secondary confirmation test. nih.govmagisnat.com

Non-cytotoxic Nature in VSMC at Investigated Concentrations

When evaluating potential anti-proliferative agents, it is crucial to distinguish between a specific inhibition of cell growth and a general cytotoxic effect. To assess this, a cell death quantification assay that measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes was performed. nih.gov The results of this assay revealed that this compound is not cytotoxic to vascular smooth muscle cells within the investigated concentration range. nih.govmagisnat.com This indicates that its observed effect on proliferation is due to a specific inhibitory mechanism rather than overt cell toxicity. nih.gov

Other Reported Biological Activities of Xanthones with Potential Relevance

The xanthone class of polyphenolic compounds is known for a wide array of biological and pharmacological activities that may be relevant to bone and vascular health. nih.gov These activities include antioxidant, anti-inflammatory, antithrombotic, and anticancer effects.

Specifically concerning vascular health, many xanthone derivatives have been shown to possess beneficial cardiovascular properties, including effects on ischemic heart disease and atherosclerosis. magisnat.com A key activity reported for this compound, isolated from the plant Halenia elliptica, is a vasodilatory action. dokumen.pubnih.gov It was found to cause vasodilation in the coronary artery, with an EC50 value of 6.6 ± 1.4 µM, through mechanisms that are not dependent on the vascular endothelium. dokumen.pub This vasorelaxant property is relevant to cardiovascular health as it can influence blood pressure and flow. nih.gov

Antioxidant Properties

Based on available scientific literature, there are no specific studies that have quantitatively evaluated the antioxidant properties of this compound. While the broader class of xanthones is known for antioxidant effects, specific data, such as IC50 values from assays like DPPH or ABTS for this particular compound, are not present in the reviewed literature.

Anti-inflammatory Activity

There is currently no specific scientific evidence detailing the anti-inflammatory activity of this compound. Studies on related xanthones have shown anti-inflammatory potential by inhibiting pathways like NF-κB, but research has not yet been published that specifically investigates these mechanisms for this compound. nih.gov

Anti-microbial Activities

Specific research and quantitative data, such as Minimum Inhibitory Concentration (MIC) values, regarding the anti-microbial activities of this compound against various bacterial or fungal strains are not available in the current scientific literature.

Antitumor and Cytotoxic Effects

Detailed investigations into the potential antitumor and cytotoxic effects of this compound against cancer cell lines have not been reported in the available literature. While other hydroxylated xanthone derivatives have been evaluated for their anticancer activity against cell lines like the human liver carcinoma cell line (HepG2), no such data exists specifically for this compound. pandawainstitute.com

Structure Activity Relationship Sar Studies of 1 Hydroxy 2,3,4,7 Tetramethoxyxanthone and Its Analogs

Influence of Substituent Position and Type on Biological Activity

The presence and arrangement of hydroxyl, methoxy (B1213986), isoprenyl, and glycosyl groups on the xanthone (B1684191) nucleus are critical determinants of its pharmacological profile. nih.gov

The interplay between hydroxyl (-OH) and methoxy (-OCH₃) groups significantly modulates the biological activity of xanthones. The 1-hydroxy group, in particular, is a common feature in many biologically active xanthones and is often crucial for their effects.

In the context of vasodilatory action, studies on xanthones isolated from the Tibetan herb Halenia elliptica have provided valuable insights. 1-Hydroxy-2,3,4,7-tetramethoxyxanthone demonstrated a vasodilatory effect on rat coronary arteries pre-contracted with 5-hydroxytryptamine (5-HT). mdpi.com The potency of this effect is influenced by the methoxylation pattern. For instance, the removal of the methoxy group at the C4 position and the shifting of the C7-methoxy group to the C5 position, as seen in 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), results in a more potent vasodilator. mdpi.comnih.gov This suggests that the specific arrangement of methoxy groups around the 1-hydroxy core is a key factor in determining the extent of vasodilation.

Regarding the inhibition of osteoclast differentiation, a process crucial in bone metabolism, polymethoxylated xanthones have shown promising activity. Both this compound and its analogs have been found to effectively inhibit osteoclast differentiation in a co-culture system of mouse osteoblastic calvarial cells and bone marrow cells. While specific IC₅₀ values are not consistently reported across studies, the observed inhibitory action points to the importance of the oxygenation pattern on the xanthone skeleton for this biological effect. The presence of multiple methoxy groups appears to contribute to this inhibitory potential.

The addition of isoprenyl or glycosyl moieties to the xanthone structure can dramatically alter its biological properties, often enhancing activity or modifying its mechanism of action.

Isoprenylation , the attachment of a five-carbon isoprene (B109036) unit, is a common modification in natural xanthones. This lipophilic group can enhance the interaction of the molecule with cellular membranes and protein targets. For example, prenylated xanthones have been shown to exhibit potent anti-inflammatory and anticancer activities. In some cases, the position of the isoprenyl group is critical; for instance, prenylation at C8 has been linked to enhanced cytotoxicity in certain cancer cell lines. nih.gov While this compound itself is not isoprenylated, understanding the impact of this functional group is crucial in the broader context of xanthone SAR. The introduction of an isoprenyl group could potentially modulate its vasodilatory or osteoclast inhibitory activities.

Glycosylation , the attachment of a sugar moiety, generally increases the water solubility of xanthones, which can improve their bioavailability. nih.gov Glycosylation can occur as either C-glycosides or O-glycosides, and this distinction can influence the compound's activity. nih.gov For example, mangiferin, a C-glycoside of a tetrahydroxyxanthone, exhibits a wide range of biological activities, including antioxidant and antidiabetic effects. nih.gov The glycosylation of xanthones can also enhance their antioxidant capacity. While there is no specific data on the glycosylated derivatives of this compound, it is plausible that the addition of a sugar group could modify its pharmacokinetic profile and potentially its biological efficacy.

Comparative Analysis with Structurally Related Xanthones

To further understand the SAR of this compound, a comparative analysis with its close structural analogs is essential. This comparison highlights how subtle changes in the methoxylation pattern can lead to significant differences in biological activity.

1-hydroxy-2,3,5-trimethoxyxanthone differs from the target compound by the absence of a methoxy group at C4 and the presence of one at C5 instead of C7. This seemingly minor change has a notable impact on its vasodilatory activity. In studies using rat coronary arteries, 1-hydroxy-2,3,5-trimethoxyxanthone exhibited a more potent vasodilatory effect, with a lower EC₅₀ value compared to this compound. mdpi.comnih.gov This suggests that methoxylation at the C5 position, in conjunction with the 1-hydroxy group, is more favorable for this specific biological action than the C4 and C7 methoxylation pattern. Both compounds, however, were reported to effectively inhibit osteoclast differentiation.

This analog shares the 1-hydroxy-2,3,4-trimethoxy substitution pattern on the A-ring but has a methoxy group at C5 instead of C7. In terms of vasodilatory activity, its potency was found to be intermediate between that of 1-hydroxy-2,3,5-trimethoxyxanthone and this compound. This further underscores the influence of the substitution pattern on the B-ring on this biological effect. Similar to the other compared xanthones, it also demonstrated effective inhibition of osteoclast differentiation.

1-hydroxy-2,3,4,5,7-pentamethoxyxanthone represents a more heavily methoxylated analog. While this compound has been isolated from natural sources such as Halenia corniculata, there is a lack of specific quantitative biological data available in the literature to allow for a direct and robust comparative analysis of its vasodilatory or osteoclast inhibitory activities against this compound. researchgate.net However, based on the trends observed with other polymethoxylated xanthones, it is conceivable that the increased methoxylation could further modulate its biological profile, though the precise nature of this modulation remains to be experimentally determined.

Research Findings on Vasodilatory Activity

| Compound | EC₅₀ (μM) for Vasodilation |

|---|---|

| 1-hydroxy-2,3,5-trimethoxyxanthone | 1.67 ± 0.27 |

| 1-hydroxy-2,3,4,5-tetramethoxyxanthone | Intermediate potency (specific value not provided in source) |

| This compound | Potent (specific value not provided in source) |

Summary of Inhibitory Effects on Osteoclast Differentiation

| Compound | Inhibitory Effect on Osteoclast Differentiation |

|---|---|

| This compound | Effective inhibition reported |

| 1-hydroxy-2,3,5-trimethoxyxanthone | Effective inhibition reported |

| 1-hydroxy-2,3,4,5-tetramethoxyxanthone | Effective inhibition reported |

| 1-hydroxy-2,3,4,5,7-pentamethoxyxanthone | No data available for direct comparison |

Analysis of Different Oxygenation Patterns

The biological activities of xanthones are significantly influenced by the number, type, and position of oxygen-containing functional groups on their dibenzo-γ-pyrone core. nih.govnih.gov This has led to the classification of xanthones into several subgroups, including mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated derivatives. nih.govmdpi.com this compound is classified as a tetra-oxygenated xanthone, possessing one hydroxyl group and four methoxy groups attached to its core structure. nih.govchemnorm.com

The pattern of oxygenation is a critical determinant of a xanthone's pharmacological profile. For instance, studies on various xanthone analogs have demonstrated that the presence of hydroxyl and methoxy groups at specific positions, particularly C-1, C-3, C-6, and C-8, can be crucial for their biological effects. nih.gov The arrangement of these groups in this compound—with a hydroxyl at C-1 and methoxy groups at C-2, C-3, C-4, and C-7—defines its potential for interaction with biological targets. Research on other tetra-oxygenated xanthones has shown potent activities, such as anti-inflammatory and antibacterial effects, suggesting that this level of oxygenation can be favorable for bioactivity. nih.govmdpi.com

Table 1: Examples of Xanthones with Different Oxygenation Patterns

| Oxygenation Class | Example Compound | Number of Oxygen Substituents | Reference |

|---|---|---|---|

| Mono-oxygenated | 1-Hydroxyxanthone | 1 | mdpi.com |

| Di-oxygenated | 1,3-Dihydroxyxanthone | 2 | mdpi.com |

| Tri-oxygenated | Gentisin | 3 | nih.gov |

| Tetra-oxygenated | This compound | 5 (1-OH, 4-OCH₃) | nih.gov |

| Penta-oxygenated | Cowaxanthone F | 5 | mdpi.com |

| Hexa-oxygenated | --- | 6 | mdpi.com |

Computational Approaches in SAR Prediction

Computational methods are invaluable tools in modern drug discovery, providing insights into the potential bioactivity and mechanism of action of chemical compounds before their synthesis and experimental testing. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govpreprints.org This method helps to elucidate the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the xanthone) and the active site of a protein. nih.govnih.gov

For the xanthone class of compounds, molecular docking studies have been extensively used to investigate their interactions with various protein targets involved in cancer and inflammation, including cyclin-dependent kinases (CDKs), cyclooxygenase (COX) enzymes, and DNA topoisomerase. nih.govnih.govnih.govnih.gov These studies have shown that the hydroxyl and methoxy groups on the xanthone scaffold are often key participants in forming stable complexes with amino acid residues in the protein's binding pocket. nih.govnih.gov

While no specific molecular docking studies for this compound have been reported in the reviewed literature, its structure suggests it could form hydrogen bonds via its C-1 hydroxyl group and engage in various other interactions through its methoxylated rings. Docking this compound into the active sites of known xanthone targets would be a logical step to predict its potential biological activities.

Table 2: Summary of Molecular Docking Studies on Xanthone Derivatives

| Xanthone Derivative(s) | Protein Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Xanthone Derivatives | Telomerase, COX-2, CDK2 | Compound 5 showed binding interactions with receptors involved in cancer pathology. | nih.gov, nih.gov, researchgate.net |

| 14 Xanthone Derivatives | Xanthine Oxidase (XO) | Docking poses were used to develop 3D-QSAR models for XO inhibitors. | mdpi.com |

| Virtually Designed Xanthones | DNA Topoisomerase IIα | Predicted molecular interactions between proposed compounds and the target. | nih.gov |

| Xanthone-Amino Acid Conjugates | 5G3N (Bacterial), 1KE4 (Fungal) | Conjugation with amino acids increased biological activities, supported by docking scores. | nih.gov |

| α-mangostin and others | Cyclin-Dependent Kinase 4 (CDK4) | Key functional groups are required to inhibit the CDK4 protein. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comtsijournals.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds. nih.gov

For xanthone derivatives, QSAR studies have successfully identified descriptors that are critical for their anticancer and anti-inflammatory activities. nih.govnih.govtandfonline.comnih.gov These descriptors often include:

Electronic properties: Net atomic charges (e.g., qC1, qC2, qC3) and dipole moment. nih.govnih.gov

Hydrophobicity: LogP (the logarithm of the partition coefficient). nih.govnih.gov

Steric/Shape properties: Shape indices and solvent-accessible surface area. nih.gov

A typical QSAR model is expressed as an equation, such as the one developed for the cytotoxic activity of ten novel xanthone derivatives: log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 u + 0.540 logP - 9.115 nih.gov

Table 3: Examples of QSAR Models for Xanthone Derivatives

| Activity Studied | Key Descriptors | Statistical Method | Model Performance (r²) | Reference(s) |

|---|---|---|---|---|

| Cytotoxic Activity | Net atomic charges (qC1, qC2, qC3), dipole moment, logP | Multiple Linear Regression (MLR) | 0.976 | nih.gov, nih.gov |

| Xanthine Oxidase Inhibition | Steric, electrostatic, hydrophobic fields | CoMFA, CoMSIA (3D-QSAR) | 0.997 | mdpi.com |

| Antiproliferative (HeLa cells) | Various 2D and 3D descriptors | Partial Least Squares (PLS) | 0.741 (2D), 0.951 (3D) | tandfonline.com |

| Anticancer (Topoisomerase IIα) | Dielectric energy, hydroxyl group count, LogP, shape index, SASA | Multiple Linear Regression (MLR) | 0.84 | nih.gov |

Prediction of Electron-Transfer Potentials

The antioxidant activity of many phenolic compounds, including xanthones, can occur through a single electron transfer (SET) mechanism. rsc.org The potential for a compound to participate in this process can be predicted computationally and evaluated experimentally, often using methods like the ferric reducing antioxidant power (FRAP) assay. nih.gov

Research on a series of 31 xanthones has shown that the electron-transfer (ET) potential is predominantly determined by the presence of specific structural motifs, namely hydroquinone (B1673460) or catechol (ortho-dihydroxy) moieties. nih.govd-nb.info Xanthones possessing these features exhibit significant ET potential. nih.govd-nb.info

Conversely, other structural features, such as a single phenolic hydroxyl group, a resorcinol (B1680541) moiety, or methoxy groups, are found to play only a minor role in determining the ET potential. nih.govd-nb.info Since this compound lacks a hydroquinone or catechol group and instead has a single hydroxyl group and four methoxy groups, it is predicted to have a relatively low electron-transfer potential compared to xanthones like γ-mangostin, which contains a catechol-like arrangement. Theoretical studies also suggest that under physiological conditions, deprotonated xanthones are more reactive via the SET mechanism. rsc.org

Table 4: Predicted Electron-Transfer (ET) Potential of Xanthones Based on Structural Moieties

| Structural Moiety | Role in ET Potential | Example Xanthone(s) | Predicted ET Potential | Reference(s) |

|---|---|---|---|---|

| Hydroquinone | Dominant | --- | High | nih.gov, d-nb.info |

| Catechol (5,6-, 6,7-, 7,8-dihydroxy) | Dominant | --- | High | nih.gov, d-nb.info |

| Single Phenolic OH | Minor | Euxanthone | Low | nih.gov, d-nb.info |

| Resorcinol | Negligible | --- | Low | nih.gov, d-nb.info |

| Methoxy Group | Minor | --- | Low | nih.gov, d-nb.info |

| 1-OH, multiple -OCH₃ (as in the title compound) | Not explicitly dominant | This compound | Predicted to be Low | nih.gov, d-nb.info |

Biosynthesis and Chemical Synthesis of 1 Hydroxy 2,3,4,7 Tetramethoxyxanthone

Elucidation of Biosynthetic Pathway in Plants

The biosynthesis of xanthones in higher plants is a classic example of a mixed biosynthetic pathway, integrating precursors from two major metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. This convergence leads to the formation of a characteristic C6-C1-C6 skeleton, which is the foundational structure of all xanthones.

The journey to the xanthone (B1684191) core begins with the production of key precursors from primary metabolism. The shikimate pathway, a seven-step metabolic route, converts the simple carbohydrate precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. Chorismate is a pivotal branch-point intermediate that leads to the formation of the aromatic amino acids, including L-phenylalanine. One part of the xanthone scaffold, typically the B-ring and the adjacent carbonyl carbon, is derived from this pathway.

Concurrently, the acetate pathway provides the building blocks for the A-ring of the xanthone. This pathway utilizes acetyl-CoA, which undergoes successive condensations to form a polyketide chain. Specifically, three molecules of malonyl-CoA, derived from the carboxylation of acetyl-CoA, are sequentially added to a starter molecule, which in the case of many xanthones is benzoyl-CoA, itself a derivative of the shikimate pathway product, L-phenylalanine. This integration of precursors from both pathways is a hallmark of xanthone biosynthesis.

Table 1: Key Precursors in Xanthone Biosynthesis

| Precursor | Biosynthetic Pathway | Contribution to Xanthone Scaffold |

| L-Phenylalanine | Shikimate Pathway | B-ring and Carbonyl Carbon |

| Malonyl-CoA (x3) | Acetate Pathway | A-ring |

| Benzoyl-CoA | Shikimate Pathway | Starter unit for polyketide chain |

The convergence of the shikimate and acetate pathways leads to the formation of a crucial class of intermediates known as benzophenones. The key enzyme in this step is benzophenone (B1666685) synthase (BPS), a type III polyketide synthase. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone.

This initial benzophenone then undergoes further modifications, most notably hydroxylation, to form the central intermediate in the biosynthesis of most xanthones: 2,3′,4,6-tetrahydroxybenzophenone. This tetra-hydroxylated benzophenone is the direct precursor to the xanthone core. The formation of this intermediate underscores its pivotal role as a branch point, leading to a diverse array of xanthone structures.

The transformation of the benzophenone intermediate into the tricyclic xanthone core is a critical step, catalyzed by a specific class of enzymes. This intramolecular cyclization is an oxidative coupling reaction, typically mediated by a cytochrome P450-dependent monooxygenase. This enzyme facilitates the regioselective cyclization of 2,3′,4,6-tetrahydroxybenzophenone to form one of two primary xanthone core structures: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone.

The biosynthesis of the specifically substituted 1-hydroxy-2,3,4,7-tetramethoxyxanthone would then proceed from a polyhydroxylated xanthone precursor. While the exact precursor is not definitively established, it is hypothesized to be a 1,2,3,4,7-pentahydroxyxanthone. This precursor would then undergo a series of highly specific O-methylation reactions. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Each OMT exhibits a high degree of regiospecificity, ensuring the methylation of the hydroxyl groups at the correct positions (C-2, C-3, C-4, and C-7) to yield the final product, this compound. The sequence of these methylation events is likely tightly controlled to produce the specific substitution pattern.

Table 2: Key Enzymes in Xanthone Biosynthesis

| Enzyme | Abbreviation | Role |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid, a precursor to benzoyl-CoA. |

| Benzophenone Synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form a benzophenone intermediate. |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes the oxidative cyclization of the benzophenone intermediate to form the xanthone core. |

| O-Methyltransferase | OMT | Catalyzes the regiospecific transfer of a methyl group from SAM to the hydroxyl groups on the xanthone core. |

Future Directions and Research Gaps for 1 Hydroxy 2,3,4,7 Tetramethoxyxanthone

Further Mechanistic Studies of Biological Activities

While preliminary research has identified some biological effects of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a deeper understanding of its mechanisms of action is crucial for its development as a potential therapeutic agent.

Initial research has identified specific molecular targets for this compound, providing a foundation for more detailed mechanistic exploration. The compound is known to interact with the 5-hydroxytryptamine (5-HT) receptor, which is linked to its vasodilatory effects. immunoportal.com Specifically, it can induce vasodilation in coronary arteries that have been pre-contracted with 5-HT. immunoportal.com Another identified activity is its ability to effectively inhibit osteoclast differentiation, as observed in co-culture systems with mouse osteoblastic calvarial cells and bone marrow cells. immunoportal.com These findings pinpoint specific cellular processes and receptor systems that are modulated by this xanthone (B1684191). However, the full spectrum of its molecular interactions remains largely unexplored. Future studies should aim to identify other potential receptors, enzymes, or cellular components that this compound may target to better understand its polypharmacological profile.

Table 1: Known Molecular and Cellular Targets of this compound

| Target/Process | Observed Effect | Reference |

| 5-HT Receptor | Vasodilation in coronary arteries | immunoportal.com |

| Osteoclast Differentiation | Inhibition in co-culture systems | immunoportal.com |

A significant gap in the current understanding of this compound is the precise signaling pathways through which it exerts its biological effects. While its action on the 5-HT receptor is known, the downstream intracellular signaling cascade that leads to vasodilation has not been fully elucidated. immunoportal.com Similarly, the molecular pathways governing its inhibition of osteoclast differentiation are yet to be determined. Research into its protective effects against myocardial ischemia-reperfusion injury suggests that the mechanism may involve the inhibition of lipid peroxidation, but the specific signaling events upstream and downstream of this effect are unknown. researchgate.net Future research should focus on investigating the impact of this compound on key signaling pathways, such as MAP kinase, PI3K/Akt, or NF-κB pathways, which are commonly involved in cellular processes like inflammation, proliferation, and apoptosis.

Development of Derivatives for Enhanced Bioactivity

The development of semi-synthetic or synthetic derivatives of this compound represents a promising avenue for future research. While the natural compound exhibits interesting bioactivities, its potency, selectivity, and pharmacokinetic properties may not be optimal for therapeutic use. Through structural modification, it may be possible to design novel analogs with enhanced efficacy or improved pharmacological profiles. For example, modifying the methoxy (B1213986) and hydroxyl groups on the xanthone core could lead to derivatives with increased affinity for their molecular targets or reduced off-target effects. Currently, there is a lack of published research on the synthesis and biological evaluation of derivatives of this specific xanthone, highlighting a significant research gap. Future medicinal chemistry efforts could focus on creating a library of related compounds to establish a clear structure-activity relationship (SAR), guiding the design of more potent and specific agents.

Preclinical and Clinical Evaluation

Translating the initial in vitro findings into tangible therapeutic applications requires rigorous preclinical and, eventually, clinical evaluation. This process involves moving from cell-based assays to studies in living organisms to assess efficacy and safety.

Limited in vivo research has been conducted, primarily focusing on its cardioprotective effects. One key study investigated the protective effects of xanthones, including this compound, against myocardial ischemia-reperfusion injury in rats. researchgate.net In this model, the administration of the xanthone resulted in a significant improvement in cardiac function, as measured by left ventricular pressure (LVP) and its first derivative (+/- dp/dtmax). researchgate.net Furthermore, it markedly decreased the size of the myocardial infarct and reduced the release of serum creatine kinase, an indicator of heart muscle damage. researchgate.net The mechanism appeared to be related to the inhibition of lipid peroxidation, as evidenced by lower levels of malondialdehyde in myocardial tissues. researchgate.net While these findings are promising, further in vivo studies are necessary to explore its other potential therapeutic applications, such as its effects on bone resorption and its vasodilatory properties in a whole-organism context.

Table 2: Summary of In Vivo Findings for Xanthones from Swertia Chirayita

| Parameter | Effect | Model | Reference |

| Cardiac Function (LVP, +/- dp/dtmax) | Significant Improvement | Rat Myocardial Ischemia-Reperfusion | researchgate.net |

| Myocardium Infarct Size | Markedly Decreased | Rat Myocardial Ischemia-Reperfusion | researchgate.net |

| Serum Creatine Kinase Release | Markedly Decreased | Rat Myocardial Ischemia-Reperfusion | researchgate.net |

| Myocardial Malondialdehyde | Decreased | Rat Myocardial Ischemia-Reperfusion | researchgate.net |

A critical research gap exists in the toxicological profile of this compound. Beyond basic acute toxicity data, there is a need for advanced toxicological studies to thoroughly assess its safety for potential therapeutic use. This includes long-term (chronic) toxicity studies to evaluate the effects of prolonged exposure, as well as investigations into its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such studies are essential regulatory requirements for the progression of any compound toward clinical trials. A comprehensive understanding of its safety profile is paramount to de-risk its future development and ensure that its therapeutic benefits outweigh any potential adverse effects.

Pharmacokinetics and Pharmacodynamics

Limited specific research on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is currently available in scientific literature. To understand its potential in vivo behavior, researchers often extrapolate from studies on structurally similar xanthone derivatives.

In general, the oral bioavailability of xanthones can be influenced by their lipophilicity and susceptibility to metabolic enzymes. The metabolism of xanthones typically involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, primarily in the liver. A study on the in vitro metabolite profiles of bioactive xanthones from Halenia elliptica has been conducted, which may provide insights into the metabolic pathways of related compounds. medchemexpress.com

While detailed pharmacodynamic studies on this compound are scarce, research on similar xanthones has revealed specific mechanisms of action. For instance, studies on xanthones have demonstrated their ability to protect the myocardium against ischemia-reperfusion injury, an effect potentially linked to the inhibition of lipid peroxidation. researchgate.net

Research on the structurally related compound, 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), has shed light on its vasorelaxant effects. This compound induces relaxation in rat coronary artery rings through both endothelium-dependent and -independent mechanisms. The endothelium-dependent effect involves the nitric oxide (NO) pathway, while the endothelium-independent action is attributed to the inhibition of calcium influx through L-type voltage-operated Ca2+ channels. nih.gov

Table 1: Pharmacodynamic Effects of a Structurally Similar Xanthone

| Compound | Biological Effect | Mechanism of Action |

|---|

Application in Drug Discovery and Development

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to extensive research into the potential applications of xanthone derivatives, including this compound, in drug discovery and development.

The biological activity of hydroxyxanthones is significantly influenced by the number and position of hydroxyl and methoxy groups on the xanthone core. These substitutions affect the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which in turn dictates its interaction with biological targets.

Anticancer Potential: Various hydroxyxanthones have been investigated for their anticancer properties. Studies have shown that the presence and position of hydroxyl groups can significantly impact cytotoxic activity against different cancer cell lines. For example, research on a range of hydroxyxanthones against human liver carcinoma (HepG2) and breast cancer cell lines has demonstrated that specific hydroxylation patterns are crucial for their anticancer efficacy. pandawainstitute.comijcea.org The anticancer mechanisms of xanthone derivatives are diverse and can include the activation of caspases, inhibition of protein kinases, and inhibition of topoisomerase. nih.govnih.gov

Table 2: Anticancer Activity of Selected Hydroxyxanthones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 pandawainstitute.com |

| 1,3,4,5,6-pentahydroxyxanthone | HepG2 | 12.6 pandawainstitute.com |

| 1,7-dihydroxyxanthone | HepG2 | 13.2 pandawainstitute.com |

| 1,3,6,7-tetrahydroxyxanthone | HepG2 | 23.7 pandawainstitute.com |

| 1-hydroxyxanthone | HepG2 | 43.2 pandawainstitute.com |

Anti-inflammatory Properties: Chronic inflammation is implicated in a multitude of diseases, and there is a growing interest in identifying novel anti-inflammatory agents from natural sources. Xanthone derivatives have shown promise in this area. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone has been found to inhibit lipopolysaccharide-induced inflammation in macrophages by suppressing the TLR4/NF-κB signaling pathway. nih.gov This suggests that xanthones, potentially including this compound, could serve as scaffolds for the development of new anti-inflammatory drugs.

Neuroprotective Effects: The potential neuroprotective effects of polyphenolic compounds, a class to which xanthones belong, are also an active area of research. While direct studies on the neuroprotective capacity of this compound are limited, the general antioxidant and anti-inflammatory properties of xanthones suggest they may have a role in mitigating neuronal damage in various neurological disorders.

Sustainable Production and Biotechnological Approaches

This compound is a naturally occurring compound found in plants such as Swertia Chirayita and Halenia elliptica. medchemexpress.comresearchgate.net However, the concentration of this and other bioactive xanthones in their natural sources can be low and variable, making extraction from plant material challenging for large-scale production. This has spurred interest in developing sustainable and biotechnological methods for the production of these valuable compounds.

The chemical synthesis of complex natural products like this compound can be a lengthy and economically challenging process. dntb.gov.ua Therefore, biotechnological approaches are being explored as a more sustainable alternative. Plant cell and tissue culture techniques offer a promising platform for the controlled and sustainable production of xanthones. These in vitro systems can be optimized to enhance the yield of desired compounds, independent of geographical and seasonal variations that affect field-grown plants.

The biosynthesis of xanthones in plants involves two primary metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. Understanding these pathways is crucial for the metabolic engineering of microorganisms or plant cells to overproduce specific xanthones. By manipulating the expression of key enzymes in these pathways, it may be possible to increase the production of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2,3,5-trimethoxyxanthone |

| 1,7-dihydroxy-3,4-dimethoxyxanthone |

| 1-hydroxyxanthone |

| 3-hydroxyxanthone |

| 1,7-dihydroxyxanthone |

| 1,3,6,7-tetrahydroxyxanthone |

| 1,3,6,8-tetrahydroxyxanthone |

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 1-Hydroxy-2,3,4,7-tetramethoxyxanthone from natural sources?

- Methodology :

- Extraction : Use chloroform or ethanol-based solvents for initial extraction from plant materials like Halenia corniculata .

- Chromatography : Employ silica gel column chromatography with elution gradients (e.g., hexane:ethyl acetate 7:3 or chloroform → ethanol) for preliminary separation .

- Purification : Recrystallize fractions from ethanol and confirm purity via HPLC (≥98%) and TLC .

- Key Considerations : Monitor fractions using UV-Vis spectroscopy (λmax 244–378 nm) and NMR for structural confirmation .

Q. How is the structural identity of this compound validated?

- Analytical Techniques :

- NMR : Use - and -NMR to identify methoxy groups (δ 56–62 ppm) and hydroxyl protons .

- Mass Spectrometry : Confirm molecular weight (332.31 g/mol) via ESI-MS (m/z 332.1) .

- UV Spectroscopy : Characterize absorption peaks (e.g., 244, 314, 378 nm) for xanthone core identification .

Q. What are the fundamental pharmacological activities of this compound?

- Key Findings :

- Vasodilation : Induces coronary artery relaxation (EC = 6.6 ± 1.4 µM) via endothelium-dependent NO signaling and Ca channel inhibition .

- Anti-Proliferative Effects : Inhibits vascular smooth muscle cell (VSMC) proliferation (IC = 10–12.5 µM) via BrdU incorporation assays .

- Table 1 : Pharmacological Activities

| Activity | Model | EC/IC | Mechanism | Evidence |

|---|---|---|---|---|

| Vasodilation | Coronary artery (5-HT-precontracted) | 6.6 ± 1.4 µM | NO-dependent, Ca influx inhibition | |

| Anti-Proliferation | VSMC culture | 10–12.5 µM | DNA synthesis inhibition |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC/IC values across studies?

- Methodological Strategies :

- Assay Standardization : Control variables like cell type (primary vs. immortalized), pre-contraction agents (5-HT vs. KCl), and solvent carriers (DMSO concentration ≤0.1%) .

- Data Normalization : Use internal controls (e.g., verapamil for vasodilation, paclitaxel for proliferation) to calibrate inter-study variability .

Q. What experimental designs are optimal for probing signaling pathways modulated by this compound?

- Approaches :

- Kinase Assays : Use Akt/PI3K inhibitors (e.g., LY294002) to dissect contributions to vasodilation or proliferation .

- Calcium Imaging : Measure intracellular Ca flux in VSMCs using Fura-2 AM to validate L-type channel inhibition .

- Transcriptomics : Perform RNA-seq on treated cells to identify downstream targets (e.g., cell cycle regulators) .

Q. How can chromatographic parameters be optimized for quantifying this compound in complex matrices?

- HPLC Protocol :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.

- Detection : UV at 314 nm; retention time ~12–15 min .

- Validation Metrics :

- Linearity : R ≥ 0.99 across 160–3000 ng/mL .

- Recovery : 85–115% in spiked plant extracts .

- Table 2 : Chromatographic Performance

| Parameter | Low Conc. (160 ng/mL) | Mid Conc. (800 ng/mL) | High Conc. (3000 ng/mL) |

|---|---|---|---|

| Intraday RSD | 4.12% | 4.50% | 2.36% |

| Interday RSD | 5.01% | 6.46% | 1.89% |

| Recovery | 85.82% | 97.83% | 114.6% |

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

- Storage : Desiccate at -20°C in amber vials to prevent photodegradation .

- Solubility : Use DMSO for stock solutions (≤10 mM); dilute in PBS or culture media for assays .

- Safety : Wear PPE due to potential irritant properties (flash point = 200.5°C; handle in fume hood) .

Q. How can researchers validate target engagement in cellular models?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。